REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:16])=[O:15])=[CH:10][C:9]=1[Br:17].Cl>CCOCC>[Br:17][C:9]1[CH:10]=[C:11]([CH:14]([OH:15])[CH3:16])[CH:12]=[CH:13][C:8]=1[CH3:7] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C(=O)C)Br
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred until no more gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer bar
|
Type
|
CUSTOM
|
Details
|
The flask was dried under vacuum
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×30 mL)
|
Type
|
WASH
|
Details
|
washed over a saturated NH4Cl aqueous solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was further purified by distillation under reduced pressure (130° C., 4 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1C)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.35 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |